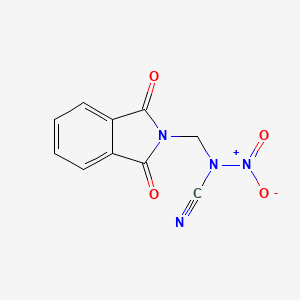
Phthalimide, N-((cyanonitroamino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimide, N-((cyanonitroamino)methyl)- is an organic compound that belongs to the class of phthalimides Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phthalimide, N-((cyanonitroamino)methyl)- can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with alcoholic ammonia, yielding phthalimide . This phthalimide can then be further modified to introduce the N-((cyanonitroamino)methyl) group. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of phthalimide derivatives often involves large-scale synthesis using readily available starting materials. The process may include steps such as the ammoxidation of o-xylene to produce phthalimide, followed by further functionalization to introduce the N-((cyanonitroamino)methyl) group .
Análisis De Reacciones Químicas
Types of Reactions
Phthalimide, N-((cyanonitroamino)methyl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Alkyl halides, sodium hydroxide (NaOH), and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Phthalimide, N-((cyanonitroamino)methyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phthalimide, N-((cyanonitroamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic nature allows it to cross biological membranes, making it effective in various biological contexts . It can induce apoptosis and inhibit cell cycle progression, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Phthalimide, N-((cyanonitroamino)methyl)- can be compared with other phthalimide derivatives, such as:
Thalidomide: Known for its sedative and immunomodulatory properties.
Naphthalimide: Used in organic electronics and as a fluorescent probe.
The uniqueness of phthalimide, N-((cyanonitroamino)methyl)- lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
35467-02-8 |
|---|---|
Fórmula molecular |
C10H6N4O4 |
Peso molecular |
246.18 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl)methyl-nitrocyanamide |
InChI |
InChI=1S/C10H6N4O4/c11-5-12(14(17)18)6-13-9(15)7-3-1-2-4-8(7)10(13)16/h1-4H,6H2 |
Clave InChI |
XDQJCECEVQFXDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
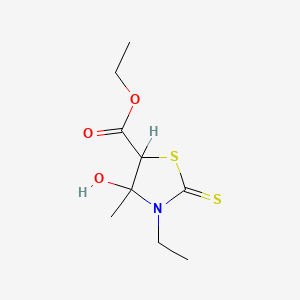
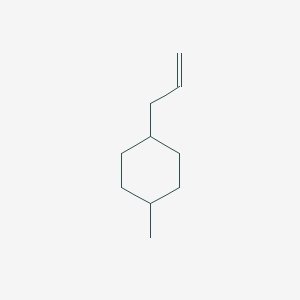
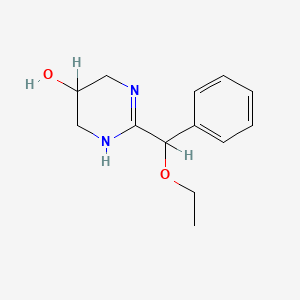
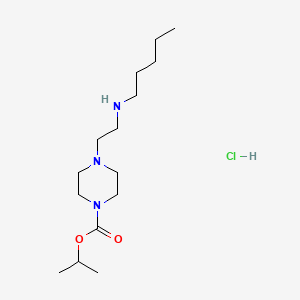
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
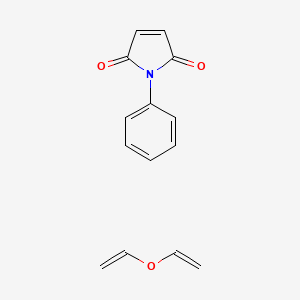
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
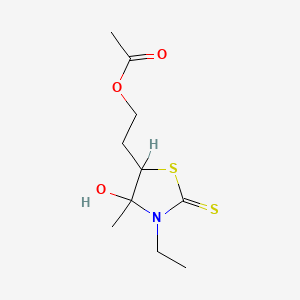
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
